

systematic review protocol PFDA IRIS assessment

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Compound Focus: Perfluorodecanoic acid

CAS No.: 335-76-2

Cat. No.: S539037

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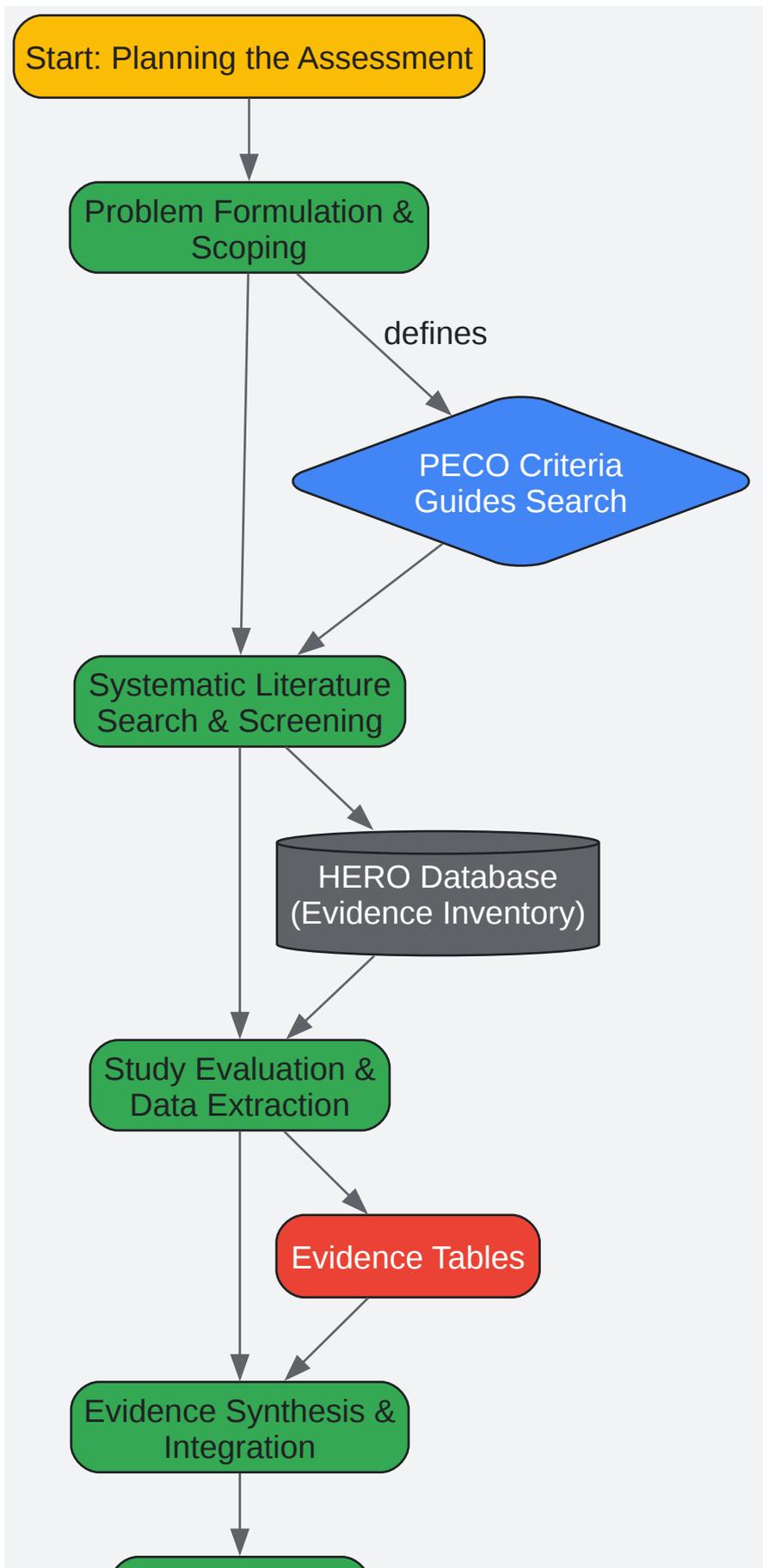
Introduction to the IRIS Assessment of PFDA

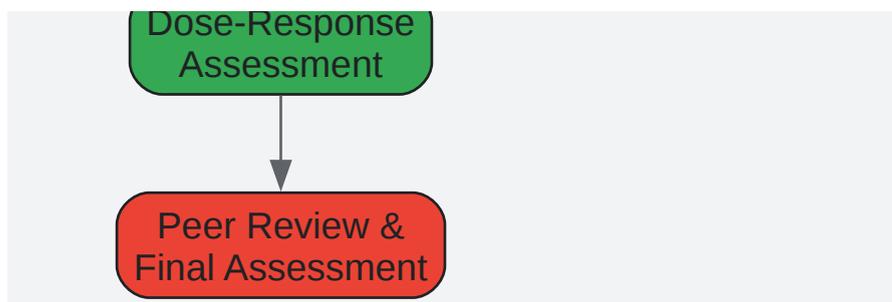
The **Integrated Risk Information System (IRIS)** is a U.S. Environmental Protection Agency (EPA) program that evaluates scientific information on the health effects of environmental chemicals [1]. IRIS assessments cover the **hazard identification and dose-response assessment** steps of the risk assessment process, providing toxicity values that are used to inform public health decisions [1] [2].

Perfluorodecanoic Acid (PFDA) is a member of the per- and polyfluoroalkyl substances (PFAS) group. It is a **long-chain PFAS** characterized by its persistence in the environment and resistance to degradation [3]. The IRIS Program is developing a toxicological review for PFDA and its related salts using a systematic review protocol to ensure the assessment is transparent, objective, and based on a comprehensive evaluation of the available scientific literature [4] [5].

The Systematic Review Protocol: Key Components

The systematic review protocol for the PFDA IRIS assessment outlines the rigorous methodology used to identify, evaluate, and synthesize evidence. The process is designed to minimize bias and is detailed in the **Systematic Review Protocol for the PFBA, PFHxA, PFHxS, PFNA, and PFDA IRIS Assessments** [4]. The workflow for this protocol is illustrated below:





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Problem Formulation and Scoping with PECO

Before the review begins, the assessment undergoes **problem formulation** to define its scope and objectives. This involves consulting with EPA program offices and the public to ascertain the key needs of the assessment [2]. A central tool in this process is the **PECO statement**, which stands for **Populations, Exposures, Comparators, and Outcomes** [6]. It defines the specific criteria that will guide the literature search and screening:

- **Population:** Human populations and animal models, with no restriction on species [2].
- **Exposure:** Exposure to PFDA and its related salts, considering various routes (e.g., oral, inhalation), durations, and timing [2].
- **Comparator:** Unexposed, control, or alternatively exposed groups that allow for comparison of effects across different exposure levels [2].
- **Outcome:** All potential health outcomes (e.g., toxicity, carcinogenicity) and their mechanisms [2].

Identifying and Selecting Pertinent Studies

The literature search strategy is designed to be comprehensive and reproducible [4] [2]. It involves:

- Searching multiple electronic bibliographic databases.
- Using the PECO criteria to develop search strings and inclusion/exclusion rules.
- Posting search results and protocols to EPA's **Health and Environmental Research Online (HERO)** database, which contains over 1.6 million scientific studies used to support EPA assessments [1] [2].
- Encouraging the scientific community to identify any additional or ongoing studies to ensure no pertinent information is missed [2].

Evaluating Study Methods and Quality

Each study that passes the screening phase is evaluated for methodological quality and potential for bias. This evaluation is specific to the study design (e.g., human epidemiology, animal toxicology, mechanistic) and considers factors such as [2]:

- Study design and exposure measures.
- Outcome measures and data analysis methods.
- Selection of participants and control groups (for human studies).
- Potential for confounding and selective reporting. The results of this evaluation are used to inform the weight given to each study's findings in the subsequent synthesis.

Integrating Evidence and Deriving Toxicity Values

The evidence synthesis involves integrating data across all relevant studies and lines of evidence (human, animal, mechanistic). For each health outcome, assessors determine the **nature of the association** between PFDA exposure and the effect, considering factors like consistency, exposure-response relationship, and biological plausibility [2].

For cancer, EPA uses standardized **hazard descriptors** (e.g., "Carcinogenic to Humans," "Likely to Be Carcinogenic to Humans") to characterize the strength of the evidence [2]. The most robust and relevant studies are then selected for **dose-response analysis** and the derivation of toxicity values, such as oral reference doses (RfD) and oral slope factors (OSF), which are used to quantify health risks [1] [2].

Key Data on PFDA for Context

The table below summarizes fundamental information about PFDA to provide context for the assessment.

Aspect	Description
CASRN	335-76-2 [4]
Chemical Group	Long-chain perfluoroalkyl carboxylic acid (PFCA) [3]
Primary Uses	Historically used in stain/grease-proof coatings for food packaging, furniture, carpets; detected in ski wax, outdoor textiles, and paper-based food contact materials [3].

Aspect	Description
Environmental Fate	Extremely persistent; potential for high bioaccumulation in aquatic organisms; moderately mobile in soil [3].
General Population Exposure	Oral route is primary exposure pathway, mainly through diet. Estimated median exposure for adults is 67 pg/kg-day [3].
Biomonitoring Data (NHANES)	Detected in human serum; median levels decreased from 0.3 ng/mL (2005-2006) to 0.2 ng/mL (2017-2018) [3].

Current Status of the PFDA IRIS Assessment

As of the latest information, the **IRIS Toxicological Review of Perfluorodecanoic Acid (PFDA) and Related Salts** was released as a **Public Comment and External Review Draft** in **April 2023** [5]. This means the assessment, which used the systematic review protocol, has been drafted and has undergone public and independent peer review. The next step is for the EPA to revise the assessment based on the comments received. Following this revision, the final assessment will be published.

Application Notes for Researchers

- **Accessing the Protocol and Materials:** The preliminary assessment materials, including the systematic review protocol, are archived but accessible on the EPA IRIS website [4]. The draft toxicological review from April 2023 is also available for detailed consultation [5] [3].
- **Staying Updated:** To track the progress of the final assessment, monitor the official EPA IRIS website and consider subscribing to the IRIS listserv for announcements [5].
- **Utilizing Related Resources:** The HERO database can be searched to find the specific studies that were included in the assessment, providing a valuable resource for in-depth research [1].

Important Disclaimer

This document is a summary of publicly available U.S. EPA information. The PFDA IRIS assessment was in draft status as of 2023. For definitive risk management decisions, always consult the final, peer-reviewed IRIS assessment once it is released by the EPA.

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